3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its molecular formula is , and it has a molecular weight of 594.06 g/mol. The compound is characterized by a unique structure that includes imidazoquinazoline and carbamoyl functionalities, which are often associated with biological activity.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and potential applications in research.
The synthesis of 3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular structure of this compound features a complex arrangement that includes:
The structural representation can be summarized as follows:
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F
These identifiers are useful for database searches and computational modeling.
The compound may undergo various chemical reactions typical for imidazoquinazolines:
Technical details such as reaction kinetics and mechanisms are essential for understanding the compound's reactivity.
While specific mechanisms for this compound may not be fully elucidated in available literature, compounds in this class often exhibit their effects through:
Data on binding affinities and IC50 values would provide insights into its efficacy.
Relevant data from stability studies would guide formulation strategies.
This compound has potential applications in:
Research into its biological activity is ongoing, with implications for therapeutic development in oncology and other fields .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6